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Introduction
Amisulpride, a substituted benzamide atypical antipsychotic and antiemetic agent, is

distinguished by its selective antagonist activity at dopamine D2 and D3 receptors.[1][2] Its

therapeutic efficacy is notably dose-dependent. At lower doses, amisulpride preferentially

blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is

thought to contribute to its antidepressant effects and efficacy against the negative symptoms

of schizophrenia.[1][3] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist,

effectively mitigating the positive symptoms of schizophrenia.[1][3] This technical guide

provides an in-depth overview of the molecular structure and physicochemical characterization

of amisulpride hydrochloride, presenting key data and experimental methodologies for its

analysis.

Molecular and Physicochemical Properties
Amisulpride hydrochloride is the hydrochloride salt of amisulpride. Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

Chemical Name

4-amino-N-[(1-ethylpyrrolidin-

2-yl)methyl]-5-(ethylsulfonyl)-2-

methoxybenzamide

hydrochloride

[4]

Molecular Formula C₁₇H₂₈ClN₃O₄S [4]

Molecular Weight 405.94 g/mol [4]

Appearance Crystals from acetone [4]

Melting Point 126-127 °C [4]

Solubility Soluble in DMSO.

Molecular Structure and Crystallography
Amisulpride hydrochloride is known to exist in at least two polymorphic forms, designated as

Form I and Form II.[3][5] These forms are conformational polymorphs, with the primary

structural difference centered around the ethylsulfonyl group.[3] Form II has been reported to

exhibit lower hygroscopicity and improved solubility compared to Form I, making it a potentially

more favorable form for pharmaceutical development.[3]

Crystallographic Data
Detailed crystallographic information files (CIFs) for the specific hydrochloride salt polymorphs

are not readily available in open-access databases. However, a publication by Zhang et al.

(2017) in the Journal of Pharmaceutical and Biomedical Analysis describes the single crystal X-

ray structure analysis (SXRD) of both polymorphs.[3] Researchers are encouraged to consult

this primary literature for in-depth crystallographic data.

Table 1: Powder X-ray Diffraction (PXRD) Data for Amisulpride

The crystalline nature of amisulpride has been confirmed by PXRD, with characteristic peaks

observed at various 2θ values.[6]
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2θ Values (°)

12.11

15.85

18.75

20.23

22.04

23.14

24.02

26.08

27.79

28.94

(Data obtained from a study on amisulpride co-crystals, which includes the PXRD pattern of the

pure drug.)[6]

Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the

amisulpride molecule. The IR spectrum of amisulpride shows characteristic peaks

corresponding to its structural features.

Table 2: Key FTIR Vibrational Bands of Amisulpride

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Reference

3390.86 N-H stretching Primary amine (-NH₂) [6]

1631.78 C=O stretching Amide [6]

1058.92 SO₂ stretching Sulfonyl [6]
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The formation of co-crystals with sodium acetate resulted in shifts of the N-H stretching to

3415.94 cm⁻¹ and the C=O stretching to 1647.21 cm⁻¹, indicating intermolecular interactions.

[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the amisulpride molecule. While detailed experimental

spectra with complete peak assignments for the hydrochloride salt are not readily available in

the searched resources, the general chemical shifts can be predicted based on the molecular

structure.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and

fragmentation pattern of amisulpride, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Amisulpride

Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

Reference

ESI+ 370.181
242.0485, 243.0509,

371.1827
[7]

The fragmentation pattern provides valuable information for the structural confirmation of

amisulpride in various analytical methods.

Chromatographic Characterization
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS) are widely used for the quantification and analysis of amisulpride in

bulk drug substances and pharmaceutical formulations.

Table 4: Summary of a Validated HPLC Method for Amisulpride
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Parameter Value

Linearity Range 2-10 µg/mL

Correlation Coefficient (R²) 0.9999

Limit of Detection (LOD) 0.0175 µg/mL

Limit of Quantitation (LOQ) 0.0577 µg/mL

Recovery 99.53% to 99.72%

Experimental Protocols
Single Crystal X-ray Diffraction (SXRD)
Objective: To determine the three-dimensional atomic structure of single crystals of

amisulpride hydrochloride polymorphs.

Methodology:

Crystal Growth: Grow single crystals of Form I and Form II of amisulpride hydrochloride
from appropriate solvent systems as described in the literature.[3]

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped

with a suitable X-ray source (e.g., Mo Kα radiation) and detector. Data is typically collected at

a controlled temperature (e.g., 100 K or 298 K).

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit

cell parameters and space group. Solve the crystal structure using direct methods or

Patterson methods, and refine the atomic positions and thermal parameters to obtain the

final crystal structure.

Powder X-ray Diffraction (PXRD)
Objective: To characterize the crystalline form of a bulk powder sample of amisulpride
hydrochloride.
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Methodology:

Sample Preparation: Gently grind the powder sample to ensure a random orientation of the

crystallites. Pack the powder into a sample holder.

Data Collection: Collect the PXRD pattern using a powder diffractometer with a

monochromatic X-ray source (e.g., Cu Kα radiation). Scan a range of 2θ angles (e.g., 5° to

40°).

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ

values) and their intensities, which serve as a fingerprint for the specific polymorphic form.

High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of amisulpride in a bulk drug or pharmaceutical formulation.

Methodology:

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH

adjusted to 4.1 with orthophosphoric acid) and acetonitrile (e.g., 80:20 v/v).

Flow Rate: 1.0 mL/min.

Detection: Monitor the eluent at 227 nm.

Sample Preparation: Accurately weigh and dissolve the amisulpride hydrochloride
standard or sample in a suitable diluent (e.g., mobile phase) to a known concentration.

Analysis: Inject a fixed volume of the standard and sample solutions into the chromatograph

and record the chromatograms.

Quantification: Determine the concentration of amisulpride in the sample by comparing its

peak area to that of the standard.
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Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Dose-dependent signaling pathway of amisulpride.
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Caption: Experimental workflow for amisulpride hydrochloride characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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